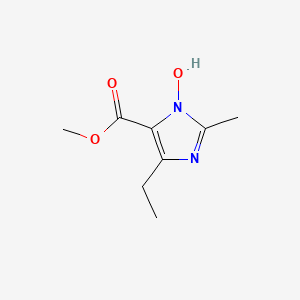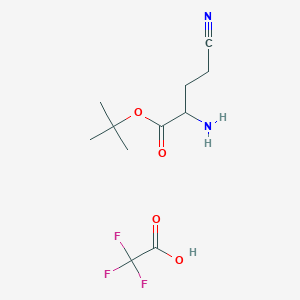
tert-butyl 2-amino-4-cyanobutanoate, trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-amino-4-cyanobutanoate, trifluoroacetic acid (TBCB-TFA) is a small molecule organic compound that has a wide range of applications in scientific research. It is a versatile reagent that can be used in a variety of reactions, including peptide synthesis and organic synthesis. TBCB-TFA has been used in many scientific studies and is a valuable tool for scientists to use in their research.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-amino-4-cyanobutanoate, trifluoroacetic acid has been used in a variety of scientific research applications, including peptide synthesis, organic synthesis, and protein engineering. It has been used to synthesize peptides with high yields and purity, and to modify proteins in order to study their structure and function. Additionally, it has been used to synthesize small organic molecules with high yields and purity.
Wirkmechanismus
Tert-butyl 2-amino-4-cyanobutanoate, trifluoroacetic acid acts as a proton transfer reagent, which means that it can transfer protons from one molecule to another. This is important for peptide synthesis, as it can facilitate the formation of peptide bonds. Additionally, it can act as a catalyst for organic reactions, allowing for the synthesis of organic molecules with high yields and purity.
Biochemical and Physiological Effects
This compound is a small molecule organic compound and is not known to have any biochemical or physiological effects. It is generally considered to be a safe and non-toxic compound.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using tert-butyl 2-amino-4-cyanobutanoate, trifluoroacetic acid in laboratory experiments is its versatility. It can be used in a variety of reactions, including peptide synthesis and organic synthesis. Additionally, it is a non-toxic compound and is generally considered to be safe to use in laboratory experiments. The main limitation of using this compound is that it is not very stable and can decompose over time.
Zukünftige Richtungen
There are several potential future directions for research involving tert-butyl 2-amino-4-cyanobutanoate, trifluoroacetic acid. These include further research into its use as a proton transfer reagent, its use in protein engineering, and its use in the synthesis of small organic molecules. Additionally, further research into its stability and decomposition over time could lead to improved methods for its use in laboratory experiments. Finally, further research into its safety and toxicity could lead to improved safety protocols for its use in laboratory experiments.
Synthesemethoden
Tert-butyl 2-amino-4-cyanobutanoate, trifluoroacetic acid can be synthesized through a variety of methods, including a two-step process involving the reaction of tert-butyl cyanide with 2-amino-4-cyanobutanoic acid. The first step involves the reaction of tert-butyl cyanide with 2-amino-4-cyanobutanoic acid to produce tert-butyl 2-amino-4-cyanobutanoate. The second step involves the reaction of tert-butyl 2-amino-4-cyanobutanoate with trifluoroacetic acid (TFA) to produce this compound.
Eigenschaften
IUPAC Name |
tert-butyl 2-amino-4-cyanobutanoate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.C2HF3O2/c1-9(2,3)13-8(12)7(11)5-4-6-10;3-2(4,5)1(6)7/h7H,4-5,11H2,1-3H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPHSVKAQKJAFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC#N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{7-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}-2-(morpholin-4-yl)-1,3-benzoxazole](/img/structure/B6603194.png)


![{6,6-difluorospiro[3.3]heptan-2-yl}methanesulfonyl chloride](/img/structure/B6603240.png)
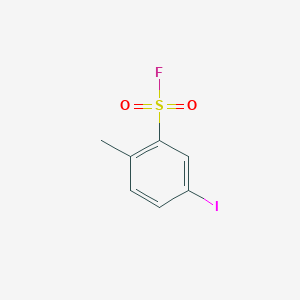

![{2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride](/img/structure/B6603259.png)
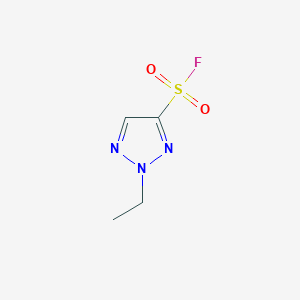


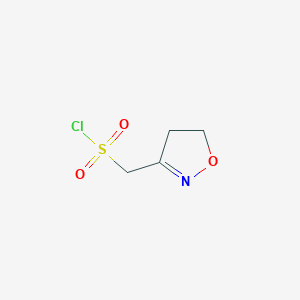

![methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B6603287.png)
